2'-aminomethylacetophenone HCL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Aminomethylacetophenone hydrochloride is an organic compound with the molecular formula C9H12ClNO. It is a derivative of acetophenone, where the acetophenone core is substituted with an aminomethyl group at the 2’ position. This compound is often used in various chemical syntheses and has applications in scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-aminomethylacetophenone hydrochloride typically involves the reaction of acetophenone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of 2’-aminomethylacetophenone hydrochloride can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2’-Aminomethylacetophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2’-Aminomethylacetophenone hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-aminomethylacetophenone hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. This compound can also act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
2-Aminoacetophenone: Similar in structure but lacks the aminomethyl group.
2’-Hydroxyacetophenone: Contains a hydroxyl group instead of an aminomethyl group.
2’-Methoxyacetophenone: Contains a methoxy group instead of an aminomethyl group.
Uniqueness
2’-Aminomethylacetophenone hydrochloride is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H12ClNO |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
1-[2-(aminomethyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-7(11)9-5-3-2-4-8(9)6-10;/h2-5H,6,10H2,1H3;1H |
InChI Key |
RKGOEYSDNDONIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.